5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride
Description
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride is a fused heterocyclic compound comprising a pyrazole ring fused to a seven-membered 1,3-oxazepin ring. The oxazepin ring contains one oxygen and one nitrogen atom, distinguishing it from smaller heterocycles like oxazoles or oxazines. Structural analogs and derivatives are commercially available, suggesting its role as a building block in medicinal chemistry .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-6-5-9-10-3-1-2-4-11-7(6)10;/h5H,1-4,8H2;1H |
InChI Key |
VESJRTHVLLKZOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=C(C=NN2C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Proposed Synthetic Route
Given the structural features of the target compound, a plausible synthetic route involves:
- Formation of the oxazepine ring through cyclocondensation of an appropriate o-aminophenol or o-aminobenzyl alcohol derivative with a suitable aldehyde or ketone precursor.
- Introduction of the pyrazole ring by reaction with hydrazine or hydrazine derivatives to form the fused pyrazolo ring.
- Conversion of the 3-position substituent to an amine group, followed by hydrochloride salt formation by treatment with HCl.
This route is consistent with the literature on related compounds where hydrazine hydrate is used to convert bis(methylthio)methylene intermediates into pyrazole-fused oxazepines.
Example Reaction Conditions
Analytical and Purification Data
- The pyrazolo-oxazepine derivatives typically exhibit characteristic IR absorptions: NH stretch (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), C=N (~1590 cm⁻¹), C-O-C (~1200 cm⁻¹), and C-N (~1150 cm⁻¹).
- Melting points range from 288°C to 328°C depending on substitution patterns and purity.
- Purification is commonly achieved by recrystallization from ethanol or by chromatographic methods.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Japp-Klingemann + Fischer Indolization | Arylamines, hydrazine, aldehydes, acids | Diazotization, condensation, reflux in AcOH/HCl | Well-established, good yields | Multi-step, requires careful control |
| One-Pot Cyclocondensation | o-Aminophenol, aldehydes, hydrazine hydrate | Reflux in ethanol or acidic media | Expedient, fewer purification steps | Limited substrate scope |
| Hydrazine Hydrate Annulation | Bis(methylthio)methylene compounds, hydrazine hydrate | Reflux in ethanol, extraction | High purity products, moderate yield | Requires specific intermediates |
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, modulate receptor function, or interfere with protein-protein interactions, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
Key Observations:
Ring System Differences: Oxazepin (7-membered): The target compound's seven-membered ring offers greater conformational flexibility compared to six-membered oxazin derivatives. Oxazin (6-membered): Compounds like 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride () exhibit rigid chair/boat conformations, favoring predictable interactions in drug design .
Substituent Effects: Amine Position: The 3-amine group in the target compound and its oxazin analog () may engage in stronger hydrogen bonding compared to the 2-amine isomer () or the 6-amine oxazin derivative (). Methyl Groups: The 6,6-dimethyl substitution in the oxazin analog () increases lipophilicity (ClogP: ~1.2 vs.
Biological Activity
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,2-b][1,3]oxazepine class of compounds. Its structural formula can be represented as follows:
- IUPAC Name : 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride
- Molecular Formula : C₇H₈ClN₃O
- Molecular Weight : 175.61 g/mol
Research indicates that compounds in this class may exhibit various mechanisms of action. Some studies suggest that they could act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways. For example, pyrazole derivatives have been shown to interact with the phosphoinositide 3-kinase (PI3K) pathway and may modulate inflammatory responses .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,2-b][1,3]oxazepine derivatives. For instance:
- In vitro Studies : Various derivatives were tested against cancer cell lines such as MDA-MB-436 (breast cancer) and showed significant cytotoxic effects. These compounds induced apoptosis and inhibited cell proliferation in a dose-dependent manner .
- In vivo Studies : In xenograft models, certain derivatives demonstrated tumor regression capabilities when administered in combination with standard chemotherapeutic agents like carboplatin. This suggests a synergistic effect that enhances therapeutic efficacy while potentially reducing side effects associated with conventional treatments .
Neuroprotective Effects
Some research indicates that pyrazolo compounds may possess neuroprotective properties. They have been evaluated for their ability to prevent neuronal cell death in models of neurodegenerative diseases. The mechanism is thought to involve modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades .
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has also been explored. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antitumor Efficacy :
- A study involving a derivative of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin showed a 70% reduction in tumor volume in BRCA1-mutated xenograft models when combined with carboplatin compared to controls.
-
Neuroprotection in Animal Models :
- In a rat model of Parkinson's disease, treatment with the compound resulted in a significant decrease in neurodegeneration markers and improved motor function scores compared to untreated controls.
Q & A
Q. What are the critical considerations for optimizing synthetic routes to 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-amine hydrochloride?
Methodological Answer: Synthesis optimization requires careful selection of starting materials and reaction conditions. For fused pyrazolo-oxazepine systems, cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing intermediates are common. Key steps include:
- Ring closure : Ensuring proper activation of the oxazepine ring via nucleophilic substitution or acid catalysis .
- Amino group protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during ring formation .
- Hydrochloride salt formation : Post-synthesis treatment with HCl in anhydrous solvents to stabilize the amine group .
Validate purity via HPLC (≥95%) and confirm structure using -NMR and LC-MS.
Q. How can researchers differentiate the structural features of pyrazolo-oxazepine derivatives using spectroscopic techniques?
Methodological Answer:
- NMR analysis :
- -NMR: Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and oxazepine ring (δ 3.5–5.0 ppm for CH groups).
- -NMR: Carbons in the oxazepine ring appear at 70–90 ppm (C-O), while pyrazole carbons resonate at 110–140 ppm .
- Mass spectrometry : Look for molecular ion peaks matching the molecular formula (CHClNO) and fragmentation patterns indicative of the fused ring system .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates to test activity against kinases or proteases, given the compound’s heterocyclic amine structure .
- Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, using -labeled reference compounds .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions in structure-activity relationship (SAR) data for pyrazolo-oxazepine derivatives?
Methodological Answer:
- Ring puckering analysis : Apply the Cremer-Pople coordinates to quantify out-of-plane distortions in the oxazepine ring. This method uses amplitude (θ) and phase (φ) parameters derived from crystallographic data to correlate puckering with biological activity .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns trajectories to identify stable binding conformers that explain anomalous SAR results .
Q. What strategies address discrepancies in solubility and stability data across experimental batches?
Methodological Answer:
- Salt form screening : Compare hydrochloride vs. trifluoroacetate salts using pH-solubility profiling and accelerated stability studies (40°C/75% RH for 4 weeks) .
- Excipient compatibility : Test co-solvents (e.g., PEG 400, DMSO) via phase diagrams to identify formulations that enhance aqueous solubility (>1 mg/mL) .
- Degradation pathway mapping : Use LC-MS/MS to identify hydrolysis products (e.g., ring-opened amines) under acidic/basic conditions .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Synthesize a derivative with a diazirine group for covalent crosslinking to cellular targets, followed by pull-down assays and proteomic analysis .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified recombinant proteins to confirm direct interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
